N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a unique combination of benzo[c][1,2,5]thiadiazole and tetrazole moieties. These structural motifs are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the formation of the benzo[c][1,2,5]thiadiazole core followed by the introduction of the tetrazole and carboxamide functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-2-phenyl-2H-tetrazole with benzo[c][1,2,5]thiadiazole-4-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit key enzymes or receptors involved in disease processes. The benzo[c][1,2,5]thiadiazole moiety is known to interact with hypoxia-inducible factors (HIFs), which play a crucial role in cancer cell survival and proliferation under low oxygen conditions . Additionally, the tetrazole ring can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazole derivatives: These compounds share the benzo[c][1,2,5] core but differ in the heteroatoms present in the ring. They exhibit similar pharmacological activities but may have different physicochemical properties.
Tetrazole derivatives: Compounds containing the tetrazole ring are known for their bioactivity and are used in various therapeutic applications.
Other benzo[c][1,2,5]thiadiazole derivatives: These include compounds with different substituents on the benzo[c][1,2,5]thiadiazole ring, which can influence their biological and chemical properties.
Uniqueness
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its combination of benzo[c][1,2,5]thiadiazole and tetrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-14(15-10-7-4-8-11-12(10)19-23-18-11)13-16-20-21(17-13)9-5-2-1-3-6-9/h1-8H,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPUZVINSDLTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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